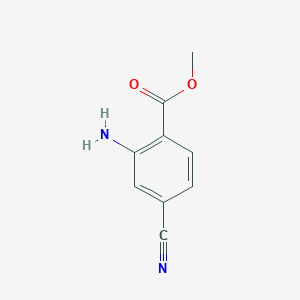

Methyl 2-amino-4-cyanobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYAYJCEAKQYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256512 | |

| Record name | Benzoic acid, 2-amino-4-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159847-83-3 | |

| Record name | Benzoic acid, 2-amino-4-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159847-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-4-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Key Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to Methyl 2-amino-4-cyanobenzoate (CAS: 159847-83-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This compound is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in contemporary drug discovery and organic synthesis. Its unique substitution pattern, featuring an amine, a nitrile, and a methyl ester on a benzene ring, provides three distinct points for chemical modification. This allows for the strategic and controlled construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, reactivity, applications, and safety considerations, providing researchers with the foundational knowledge required to effectively utilize this important intermediate. Notably, its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1]

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application in research and development. The following tables summarize the key identifiers and computed physicochemical properties of this compound.

Chemical Identity

| Identifier | Value |

| CAS Number | 159847-83-3[1][2][3] |

| Molecular Formula | C₉H₈N₂O₂[1][2][3] |

| Molecular Weight | 176.17 g/mol [2] |

| IUPAC Name | This compound |

| SMILES | O=C(OC)C1=CC=C(C#N)C=C1N[2][3] |

| InChI Key | VCYAYJCEAKQYAM-UHFFFAOYSA-N[2] |

| PubChem ID | 10103677[2] |

Physicochemical Characteristics (Computed)

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 76.1 Ų | PubChem |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

| Molar Refractivity | 46.84 | [4] |

| LogP (Predicted) | 1.8 | PubChem |

digraph "Methyl_2_amino_4_cyanobenzoate" { graph [fontname="Arial", fontsize=12, size="5,5", ratio=fill]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents N1 [label="H₂N"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="CH₃"]; C9 [label="C"]; N2 [label="N"];

// Edges for the ring C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];

// Edges for substituents C1 -- N1; C2 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C4 -- C9; C9 -- N2 [style=triple];

// Invisible nodes for positioning {rank=same; C1; C2; C3; C4; C5; C6;} }

Caption: Molecular Structure of this compound.

Section 2: Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from its three distinct functional groups, which can be manipulated with a high degree of chemoselectivity.

-

Aniline-type Amino Group (-NH₂): This is a versatile nucleophilic center. It readily undergoes acylation, alkylation, and sulfonylation. It can also be diazotized to form a diazonium salt, which is a gateway to a vast array of other functionalities (e.g., -OH, -F, -Cl, -Br, -I) via Sandmeyer-type reactions.

-

Nitrile Group (-C≡N): The nitrile is relatively stable but can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine (-CH₂NH₂), providing a flexible linker.

-

Methyl Ester Group (-COOCH₃): This group is susceptible to hydrolysis, yielding the corresponding carboxylic acid. It can also undergo amidation by reacting with amines to form amides, a crucial reaction in the construction of PROTACs and other complex molecules.

Caption: Reactivity map showing potential transformations.

Section 3: Application in Drug Discovery

The primary application of this compound is as an intermediate in the synthesis of high-value compounds, particularly for pharmaceuticals.

Intermediate for Autotaxin Inhibitors

Patents reveal its use as a key starting material in the synthesis of novel octahydro-pyrrolo[3,4-c]-pyrrole derivatives, which are potent inhibitors of autotaxin (ATX).[5] ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes, including cancer, fibrosis, and inflammation. The amino group of this compound is typically protected or modified early in the synthetic sequence.

Scaffold for Protein Degraders (PROTACs)

The compound is commercially marketed as a "Protein Degrader Building Block," highlighting its utility in constructing PROTACs.[1] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The trifunctional nature of this scaffold is ideal for this purpose:

-

The amino group can be functionalized to link to a ligand for an E3 ligase (e.g., cereblon or VHL).

-

The ester group can be hydrolyzed to an acid and then coupled to a linker.

-

The nitrile group can be used as a stable anchor or transformed into an amine to attach a ligand for the target protein.

Section 4: Exemplary Synthetic Protocol

Objective: Synthesis of Methyl 2-(pivalamido)-4-cyanobenzoate.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq, e.g., 776 mg, 4.4 mmol) in pyridine (approx. 8 mL/g).

-

Cooling: Cool the resulting solution to 0°C using an ice bath.

-

Reagent Addition: Add pivaloyl chloride (1.2 eq, e.g., 637 mg, 5.29 mmol) dropwise to the cooled solution. A precipitate may form during the addition.

-

Reaction Monitoring: Stir the reaction at 0°C for 2 hours. Monitor the reaction for completion using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, partition the mixture between 1 M aqueous hydrochloric acid and a suitable organic solvent (e.g., ethyl acetate/2-methyltetrahydrofuran).

-

Extraction & Washing: Separate the layers and wash the organic layer sequentially with water, 2 M aqueous sodium carbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by a suitable method, such as column chromatography on silica gel, to obtain the final product.

Caption: Workflow for the N-acylation of this compound.

Section 5: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

| Safety Aspect | Information |

| GHS Pictogram | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning [2] |

| Hazard Statements | H302: Harmful if swallowed.[2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store at room temperature in a dry, well-ventilated place.[1] |

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes.

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 159847-83-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. appchemical.com [appchemical.com]

- 4. rsc.org [rsc.org]

- 5. WO2014139978A1 - New octahydro-pyrrolo[3,4-c]-pyrrole derivatives and analogs thereof as autotaxin inhibitors - Google Patents [patents.google.com]

- 6. US10669285B2 - Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors - Google Patents [patents.google.com]

A Technical Guide to Methyl 2-amino-4-cyanobenzoate: A Core Moiety in Modern Drug Discovery

Abstract: This guide provides an in-depth analysis of Methyl 2-amino-4-cyanobenzoate, a substituted anthranilate ester of significant interest to the pharmaceutical and chemical synthesis sectors. We will explore its fundamental chemical structure, physicochemical properties, a robust synthesis protocol, and its critical applications as a versatile building block, particularly in the development of targeted protein degraders. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique reactivity and structural features.

Introduction: The Strategic Importance of Substituted Anthranilates

This compound belongs to the family of anthranilate esters, which are foundational scaffolds in organic synthesis. The strategic placement of an amine, a cyano group, and a methyl ester on the benzene ring imparts a unique and highly valuable reactivity profile. The nucleophilic amino group, the electron-withdrawing and synthetically versatile cyano group, and the ester moiety allow for sequential, regioselective modifications. This makes the molecule a powerful intermediate for constructing complex heterocyclic systems and other bioactive molecules. Its growing relevance is particularly noted in contemporary drug discovery, where it serves as a key component in the synthesis of novel therapeutic agents.[1]

Chemical Identity and Structure

The precise arrangement of functional groups is critical to the utility of this molecule. Understanding its formal nomenclature and key identifiers is the first step in its successful application.

-

IUPAC Name: this compound

-

Canonical SMILES: COC(=O)C1=C(C=C(C=C1)C#N)N

The structure features a benzene ring substituted at position 1 with a methyl carboxylate group, at position 2 with an amino group, and at position 4 with a cyano group. This ortho-amino ester arrangement is characteristic of anthranilates, while the para-cyano group provides a key site for further chemical elaboration.

Physicochemical & Safety Data

A comprehensive understanding of the compound's physical properties and safety profile is essential for its proper handling, storage, and use in experimental design.

Physical and Chemical Properties

The data presented below has been aggregated from leading chemical suppliers and databases.

| Property | Value | Source |

| Molecular Weight | 176.17 g/mol | [2][3] |

| Appearance | Pale yellow crystalline powder | [1] |

| Purity | Typically ≥97% | [1][2] |

| Melting Point | 120-126 °C | [1] |

| Storage Conditions | Store at 0-8 °C for long-term stability. Room temperature is suitable for short-term storage. | [1][2] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related cyanobenzoate and aminobenzoate compounds provide authoritative guidance for handling.[4][5]

-

General Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4]

-

Hazards: May cause skin and serious eye irritation. Harmful if inhaled or swallowed.[5] May cause an allergic skin reaction.

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

-

On Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

-

-

Fire Fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. Decomposition may produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4]

Synthesis Protocol: Catalytic Reduction Approach

A robust and industrially scalable method for preparing this compound involves the selective catalytic hydrogenation of its nitro precursor, Methyl 2-nitro-4-cyanobenzoate. This method is favored for its high yield, clean conversion, and ease of catalyst recovery.[6]

Reaction Principle

The core of the synthesis is the selective reduction of an aromatic nitro group to an amine without affecting the chemically sensitive cyano and ester functionalities. Palladium on carbon (Pd/C) is an exemplary catalyst for this transformation, offering high efficiency and selectivity under hydrogen pressure.

Experimental Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. appchemical.com [appchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

Solubility Profile of Methyl 2-amino-4-cyanobenzoate: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers

Abstract

Methyl 2-amino-4-cyanobenzoate (CAS No. 159847-83-3) is a substituted aromatic compound that serves as a valuable building block in the synthesis of complex bioactive molecules and pharmaceuticals.[1][2] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is its solubility in various organic solvents. Understanding and accurately determining solubility is a critical, non-negotiable step in preclinical development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.[3][4] This guide provides a comprehensive technical overview of the theoretical principles governing the solubility of this compound, a predictive qualitative analysis, and a detailed, field-proven protocol for its empirical determination.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a compound is not a random variable; it is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6] An analysis of the this compound structure is essential for predicting its behavior.

Molecular Structure Analysis:

-

Aromatic Ring: The core benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar organic solvents.[7]

-

Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor. Its presence increases the molecule's polarity and potential for solubility in protic solvents (e.g., alcohols).

-

Cyano Group (-C≡N): The nitrile group is strongly polar and a hydrogen bond acceptor, contributing significantly to the molecule's overall polarity.

-

Methyl Ester Group (-COOCH₃): This group adds polarity and can act as a hydrogen bond acceptor at its oxygen atoms.

The combination of a non-polar aromatic backbone with multiple polar, hydrogen-bonding functional groups results in a molecule of intermediate polarity. This structure suggests that its solubility will be highly dependent on the solvent's ability to engage in these specific intermolecular interactions.

Caption: Key functional groups of this compound and their influence on polarity.

Predictive Qualitative Solubility Analysis

Based on the structural analysis, we can predict the qualitative solubility of this compound in a range of common laboratory solvents. This serves as an essential starting point for experimental design.

| Solvent | Solvent Class | Predicted Solubility | Justification |

| Hexane | Non-Polar | Insoluble | The high polarity from the cyano, amino, and ester groups prevents dissolution in a purely non-polar aliphatic solvent. |

| Toluene | Non-Polar (Aromatic) | Sparingly Soluble | The aromatic ring of toluene can interact favorably with the compound's benzene ring (π–π stacking), but the solvent's low polarity is a poor match for the polar functional groups. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM's polarity is sufficient to dissolve the compound, though it cannot participate in hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the amino group, facilitating dissolution. |

| Ethyl Acetate | Polar Aprotic | Soluble | The polarity and ester functionality are well-matched to the solute. |

| Methanol / Ethanol | Polar Protic | Soluble | These solvents are polar and can act as both hydrogen bond donors and acceptors, effectively solvating all functional groups of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent capable of disrupting intermolecular forces and effectively solvating a wide range of compounds. |

| Water | Polar Protic | Sparingly Soluble to Insoluble | Despite the presence of hydrogen-bonding groups, the overall hydrophobic character of the aromatic ring is expected to limit aqueous solubility significantly.[7] |

Experimental Protocol: Thermodynamic Solubility Determination

While predictions are useful, empirical data is the only authoritative measure of solubility. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[8][9]

Workflow for Thermodynamic Solubility Determination

Caption: Standard workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (purity ≥97%)[1]

-

Selected organic solvent (HPLC grade)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Calibrated pipettes

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.[8] As a starting point, use approximately 10-20 mg of solid.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48 hours is recommended to ensure complete equilibration.[3]

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes). Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the organic solvent. Self-Validation Check: The presence of visible solid pellet post-centrifugation confirms that a saturated solution was achieved.

-

Sample Preparation for Analysis: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant. Immediately dilute this aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument. This step is critical to prevent the compound from precipitating out of the saturated solution upon cooling or evaporation.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.[4] A calibration curve prepared with known concentrations of this compound is required for accurate quantification.[10]

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Report the final solubility in standard units such as mg/mL or µg/mL.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Example: Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Example: Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Example: Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Example: Toluene | 25 | [Experimental Value] | [Calculated Value] |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat when handling the compound.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[13]

Conclusion

This compound is a molecule of intermediate polarity, with its solubility profile being governed by a balance between its non-polar aromatic core and its polar, hydrogen-bonding functional groups. While theoretical predictions provide valuable guidance, the "gold standard" shake-flask method remains the definitive approach for generating the reliable, quantitative solubility data required for successful drug development and chemical synthesis. Adherence to rigorous experimental protocol is essential for obtaining data that can confidently inform downstream applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. improvedpharma.com [improvedpharma.com]

- 5. m.youtube.com [m.youtube.com]

- 6. byjus.com [byjus.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to Methyl 2-amino-4-cyanobenzoate: A Versatile Building Block in Modern Organic Synthesis

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-cyanobenzoate is a trifunctional aromatic compound that has emerged as a highly valuable and versatile building block in contemporary organic synthesis. Possessing an aniline-type amino group, a nitrile, and a methyl ester on a single benzene ring, this molecule offers a synthetically powerful platform for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a sought-after intermediate in the fields of medicinal chemistry, materials science, and agrochemicals.[1][2] This guide provides an in-depth analysis of the physicochemical properties, synthesis, and core reactivity of this compound, with a focus on its application in the synthesis of heterocyclic systems and other high-value compounds.

Physicochemical and Structural Properties

This compound, with the CAS Number 159847-83-3, is a stable organic compound typically supplied as a solid with a purity of 97% or higher.[3] Its structural arrangement—an ortho-amino ester (an anthranilate derivative) with a para-cyano group—is key to its synthetic utility. The electron-donating amino group activates the ring for certain transformations, while the electron-withdrawing cyano and ester groups modulate this reactivity and provide handles for further functionalization.

A summary of its key computed and known properties is presented below:

| Property | Value | Source |

| CAS Number | 159847-83-3 | [3] |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [4] |

| IUPAC Name | This compound | |

| Storage | Room temperature | [3] |

| Family | Protein Degrader Building Blocks | [3] |

Synthesis of the Building Block

The preparation of this compound is not trivial and often begins from more readily available precursors. A common conceptual pathway involves the functionalization of a substituted nitrobenzene. For instance, a plausible route, adapted from related syntheses, starts with 2-nitro-4-cyanobenzoic acid methyl ester. This precursor undergoes catalytic hydrogenation to simultaneously reduce the nitro group to the desired amine and, if conditions are harsh enough, the cyano group. However, selective reduction of the nitro group is paramount.

A typical reaction involves charging a pressure vessel with the nitro-aromatic starting material, a suitable catalyst (e.g., Palladium on carbon), and a solvent like dilute hydrochloric acid.[5] The reaction is then subjected to hydrogen gas pressure at a controlled temperature to facilitate the selective reduction of the nitro group.[5]

Core Reactivity and Synthetic Applications

The power of this compound lies in the differential reactivity of its three functional groups. This allows for selective, stepwise transformations, making it a cornerstone for building molecular complexity. This molecule is particularly valuable as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2]

Application in Heterocyclic Synthesis

The 1,2-aminoester functionality (anthranilate motif) is a classic precursor for the synthesis of numerous nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Synthesis of Quinazolinones: A prime example is the reaction with an acid chloride or anhydride. The amino group first acts as a nucleophile, forming an amide intermediate. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, leads to the formation of a quinazolinone ring system. The cyano group at the 4-position remains as a versatile handle for further elaboration, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions after conversion to a halide.

Transformations of the Cyano Group

The cyano group can be readily transformed into other important functional groups.

-

Reduction: Catalytic hydrogenation (e.g., using Raney Nickel or a Platinum catalyst) or chemical reduction (e.g., with LiAlH₄) can convert the nitrile to a primary amine (aminomethyl group). This transformation is particularly useful for creating flexible linkers in drug molecules. A patent describes a related process where a 2-nitro-4-cyano methyl benzoate is reduced with hydrogen gas in the presence of a catalyst to yield the corresponding aminomethyl compound.[5]

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile first to a primary amide and then to a carboxylic acid. This allows for the creation of di- or tri-acidic scaffolds.

Case Study: A Protocol for N-Acetylation

To illustrate its utility, a standard protocol for the N-acetylation of the amino group is provided below. This reaction is fundamental, often serving as a protection step or as the first step in a multi-step synthesis.

Objective: To synthesize Methyl 2-acetamido-4-cyanobenzoate.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount) or Triethylamine (1.5 eq) as a base

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).

-

Addition of Reagents: To the stirred solution, add the base (e.g., triethylamine, 1.5 eq). Cool the flask to 0 °C using an ice bath.

-

Acetylation: Add acetic anhydride (1.2 eq) dropwise to the cooled solution. Causality Insight: The addition is performed slowly at 0 °C to control the exothermic reaction and prevent potential side reactions. The base is essential to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

-

Workup: Once the reaction is complete, quench the mixture by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Methyl 2-acetamido-4-cyanobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Conclusion and Future Outlook

This compound is a quintessential example of a modern synthetic building block. Its trifunctional nature provides chemists with a robust and flexible platform for the efficient construction of diverse and complex molecules. Its role in synthesizing key intermediates for pharmaceuticals, particularly heterocyclic scaffolds, underscores its importance in drug discovery and development.[2][6][7] The continued exploration of new reactions and applications for this versatile molecule will undoubtedly lead to novel discoveries in both academic and industrial research laboratories.

References

- 1. Buy Methyl 2-amino-4-chloro-5-cyanobenzoate (EVT-12232274) [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

- 6. news.umich.edu [news.umich.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Methyl 2-amino-4-cyanobenzoate: A Versatile Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Need for Advanced Building Blocks

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins entirely.[3][4] This approach offers the potential to address targets previously considered "undruggable," opening up approximately 80% of the proteome that is inaccessible to conventional small molecules.[1][3]

At the heart of TPD are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker joining them.[1][5] The design and synthesis of effective degraders are critically dependent on the quality and versatility of the chemical building blocks used to construct these complex molecules.[5]

This guide focuses on Methyl 2-amino-4-cyanobenzoate , a highly valuable and versatile building block in the TPD toolkit. Its unique trifunctional nature—an aniline amine, a methyl ester, and a cyano group on a benzene ring—provides medicinal chemists with multiple strategic handles for elaboration into sophisticated degrader molecules, particularly as a precursor for ligands that recruit the Cereblon (CRBN) E3 ligase.[6][7]

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the fundamental properties of a building block is paramount for its effective use in synthesis.

Key Physicochemical Data

The structural features of this compound directly influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| CAS Number | 159847-83-3 | [8][9] |

| Molecular Formula | C₉H₈N₂O₂ | [8][9] |

| Molecular Weight | 176.17 g/mol | [8] |

| Appearance | Off-white to light yellow powder | Supplier Data |

| Purity | Typically ≥97% | [9] |

| Storage | Room temperature, protected from light and moisture | [9] |

Representative Synthesis

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative derivatization strategies. A common route involves the modification of a precursor like 2-nitro-4-cyanobenzoic acid methyl ester.

A relevant patented method describes the reduction of both a nitro and a cyano group on a benzoate scaffold.[10] For the specific synthesis of this compound, a more targeted approach starting from 2-amino-4-bromobenzoic acid could be envisioned, involving a cyanation reaction. A general procedure for such a transformation is outlined below.

Workflow: Synthesis via Cyanation

Caption: Palladium-catalyzed synthesis of the target compound.

Application as a Precursor to Cereblon (CRBN) E3 Ligase Ligands

The primary utility of this compound in TPD is its role as a key intermediate in the synthesis of Pomalidomide and Lenalidomide analogues.[11][12] These molecules, known as immunomodulatory imide drugs (IMiDs), are potent binders of the Cereblon (CRBN) E3 ligase, one of the most widely recruited E3 ligases in PROTAC design.[7][13]

The synthesis of these CRBN ligands typically involves a crucial condensation step between a substituted aminobenzoate derivative and a glutarimide moiety.[12][14] The 2-amino group of our building block is essential for this cyclization, while the 4-cyano group serves as a versatile synthetic handle that can be transformed or used as an attachment point for the linker element of the PROTAC.

Mechanistic Rationale: From Building Block to CRBN Ligand

The transformation of this compound into a functional CRBN ligand involves two key steps:

-

Amide Bond Formation: The aniline nitrogen of the building block is acylated with a derivative of glutaric acid (e.g., glutamic acid hydrochloride or a protected glutarimide precursor). This step forms the open-chain precursor to the final glutarimide ring.

-

Cyclization/Condensation: Under acidic or thermal conditions, the newly formed amide undergoes an intramolecular cyclization with the methyl ester to form the characteristic glutarimide ring of the Pomalidomide-like scaffold.

This process creates a core structure that can be further functionalized. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing orthogonal points for linker attachment.[10]

Workflow: From Building Block to Pomalidomide Analogue

Caption: Synthetic pathway to an E3 ligase-linker conjugate.

Detailed Experimental Protocol: Amide Coupling

Amide bond formation is one of the most common and critical reactions in medicinal chemistry.[15] The following protocol details a representative amide coupling reaction using this compound with a generic carboxylic acid, a foundational step before cyclization.

Objective: To synthesize an N-acylated derivative of this compound.

Materials:

-

This compound (1.0 eq)

-

Carboxylic Acid of interest (e.g., Boc-protected amino acid) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester, minimizing side reactions.[16]

-

Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the desired amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale for Reagent Choice:

-

HATU: A highly efficient, modern coupling reagent that minimizes racemization, which is particularly important when working with chiral carboxylic acids.[16][17]

-

DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation process.

-

Anhydrous Conditions: Essential to prevent hydrolysis of the activated ester and the coupling reagent, which would lead to lower yields.

Troubleshooting and Key Considerations

-

Low Coupling Yield: Ensure all reagents and solvents are anhydrous. Consider alternative coupling reagents like COMU, which has shown high efficiency, even in aqueous media under specific conditions.[18] Double-check the purity of the starting materials.

-

Side Reactions: The aniline nitrogen is relatively nucleophilic. In complex syntheses, protection of this amine (e.g., as a Boc-carbamate) may be necessary before performing transformations on other parts of the molecule, followed by a deprotection step.

-

Poor Solubility: While generally soluble in common organic solvents like DMF, DMSO, and chlorinated solvents, solubility issues can arise with larger, more complex derivatives. Sonication or gentle heating can aid dissolution.

-

Cyano Group Reactivity: The cyano group is generally stable under standard amide coupling and purification conditions. However, it is sensitive to strongly acidic or basic hydrolysis and harsh reducing agents. This stability should be considered when planning multi-step synthetic sequences.

Conclusion

This compound is more than just a simple chemical; it is a strategic enabler for the rapid and efficient synthesis of novel protein degraders. Its well-defined structure provides chemists with reliable and predictable reactivity, making it an ideal starting point for constructing sophisticated Pomalidomide-based E3 ligase ligands.[19] As the field of Targeted Protein Degradation continues to evolve, the demand for versatile, high-quality building blocks like this compound will undoubtedly grow, cementing its role as a cornerstone of modern drug discovery.[3]

References

- 1. Degrader Building Blocks for Targeted Protein Degradation [merckmillipore.com]

- 2. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. portlandpress.com [portlandpress.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. calpaclab.com [calpaclab.com]

- 10. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

- 11. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure-Degradation Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hepatochem.com [hepatochem.com]

- 18. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

"Methyl 2-amino-4-cyanobenzoate" reactivity of the amino and cyano groups

An In-Depth Technical Guide to the Reactivity of Methyl 2-amino-4-cyanobenzoate

Introduction: The Strategic Importance of a Trifunctional Scaffolding

This compound is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic amino group, an electrophilic cyano group, and a methyl ester on a single benzene ring, presents a unique and versatile platform for chemical synthesis.[1] The electronic interplay between the electron-donating amino group (-NH₂) and the two electron-withdrawing substituents—the cyano (-C≡N) and methyl ester (-COOCH₃) groups—governs the molecule's reactivity, enabling selective and orthogonal transformations. This guide provides an in-depth analysis of the chemical behavior of the amino and cyano functionalities, offering field-proven insights and detailed experimental frameworks for their strategic manipulation. This molecule is a valuable building block, particularly in the development of complex organic compounds like protein degraders.[2]

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and chemical properties is paramount before its application in synthesis. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [2][3] |

| Molecular Weight | 176.17 g/mol | [3] |

| CAS Number | 159847-83-3 | [2][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Yellow to brown solid | [5] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)N)C#N | [3] |

Electronic Profile: A Dance of Donors and Acceptors

The reactivity of this compound is dictated by the electronic effects of its three substituents. The amino group is a powerful activating group that donates electron density to the aromatic ring through resonance, preferentially at the ortho and para positions.[6][7] Conversely, the cyano and methyl ester groups are electron-withdrawing, deactivating the ring towards electrophilic attack. This push-pull dynamic creates a unique electronic landscape that influences the reactivity of each functional group.

The amino group's activating effect is somewhat attenuated by the two withdrawing groups, which lower the electron density on the ring and on the nitrogen atom itself.[8] This makes the amino group less basic and nucleophilic than in aniline, but it remains a potent site for chemical modification.[8]

Caption: Electronic effects on the this compound scaffold.

Part 1: Reactivity of the Amino Group (-NH₂)

Despite being electronically dampened, the amino group remains a versatile nucleophilic center for a wide array of synthetic transformations.[8] Its position ortho to the methyl ester allows it to be a key participant in the formation of various heterocyclic systems.

Key Transformations

-

N-Acylation and N-Sulfonylation: This is the most common and critical reaction, often employed as a protection strategy to prevent the amino group from interfering with subsequent reactions. The resulting amide or sulfonamide is significantly less nucleophilic and deactivates the ring, allowing for selective chemistry at other sites.

-

Diazotization (Sandmeyer-Type Reactions): The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles (e.g., halides, -CN, -OH), providing a powerful method for further functionalization of the aromatic ring.

-

N-Alkylation and N-Arylation: While direct alkylation can be challenging due to risks of over-alkylation, reductive amination or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide controlled routes to secondary and tertiary amines.

-

Heterocycle Synthesis: The ortho-relationship between the amino group and the methyl ester is a classic precursor for constructing fused heterocycles. For instance, condensation with appropriate reagents can lead to the formation of quinazolinones, a privileged scaffold in medicinal chemistry.

Caption: Major reaction pathways originating from the amino group.

Experimental Protocol: N-Acetylation (Protection)

-

Principle: This protocol describes the protection of the amino group via acylation with acetic anhydride. Pyridine acts as a non-nucleophilic base to neutralize the acetic acid byproduct, driving the reaction to completion.

-

Materials:

-

This compound

-

Pyridine (anhydrous)

-

Acetic Anhydride

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

-

-

Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.5 eq) dropwise, followed by the slow addition of acetic anhydride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

-

Purify by recrystallization or column chromatography as needed.

-

-

Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy (appearance of a new methyl singlet around δ 2.2 ppm and a downfield shift of aromatic protons) and the disappearance of the N-H stretch in the IR spectrum.

Part 2: Reactivity of the Cyano Group (-C≡N)

The cyano group is a versatile functional group that can be transformed into several other valuable moieties.[9] Its carbon atom is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to nucleophilic attack.[8][10]

Key Transformations

-

Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions.[10][11] Strong acid catalysis (e.g., H₂SO₄/H₂O, heat) typically converts the nitrile first to an amide and then to a carboxylic acid.[10] Basic hydrolysis (e.g., NaOH/H₂O, heat) yields a carboxylate salt, which requires an acidic workup to furnish the carboxylic acid.[11]

-

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel).[10][11] This transformation introduces a new basic and nucleophilic center, orthogonal in reactivity to the original aniline-type amine.

-

Reaction with Organometallics: Grignard reagents or organolithiums can add to the electrophilic carbon of the nitrile.[10][11] The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone. This provides a robust method for C-C bond formation.[10]

Caption: Major reaction pathways originating from the cyano group.

Experimental Protocol: Nitrile Reduction to Primary Amine

-

Principle: This protocol details the reduction of the nitrile to a benzylamine using Lithium Aluminum Hydride (LiAlH₄), a potent source of hydride ions.[10] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

-

Materials:

-

N-protected this compound (starting material should have the amino group protected, e.g., as an acetamide, to prevent side reactions).

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution for quenching.

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck flask, dropping funnel, condenser, magnetic stirrer.

-

-

Methodology:

-

In a flame-dried three-neck flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Dissolve the N-protected starting material (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Causality Note: Slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction back to 0 °C. Quench the reaction with extreme caution by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). Safety Note: This quenching process generates hydrogen gas and should be performed in a well-ventilated fume hood.

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

Filter the solids and wash thoroughly with ethyl acetate or THF.

-

Combine the filtrates, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the primary amine.

-

-

Self-Validation: Successful reduction is indicated by the disappearance of the nitrile peak (~2230 cm⁻¹) in the IR spectrum and the appearance of new signals corresponding to the -CH₂- group in the ¹H NMR spectrum (typically a singlet around δ 3.8-4.0 ppm).

Orthogonal Reactivity and Synthetic Strategy

The true synthetic power of this compound lies in the ability to selectively address one functional group while leaving the others intact.[12] This orthogonality is the cornerstone of efficient molecular construction. The general hierarchy of reactivity allows for a protection-based strategy.

-

Protect the Most Reactive Group: The amino group is typically the most nucleophilic and basic site. Protecting it as an amide or carbamate is almost always the first step.

-

Transform the Target Group: With the amine masked, the nitrile or ester can be selectively targeted. For example, the nitrile can be reduced without affecting the ester using specific borane reagents, or the ester could be saponified under conditions that leave the nitrile and protected amine untouched.

-

Deprotect and Further Functionalize: Once the desired transformation is complete, the protecting group on the amine can be removed to either reveal the final product or to allow for subsequent reactions at the nitrogen center.

Caption: A representative workflow for orthogonal synthesis.

Conclusion

This compound is more than a simple chemical; it is a strategic building block offering three distinct points of chemical diversity. A thorough understanding of the electronic interplay between its functional groups is crucial for harnessing its full potential. The amino group provides a nucleophilic handle for building heterocyclic scaffolds and introducing nitrogen-based substituents, while the cyano group serves as a precursor to amines, amides, and carboxylic acids. By employing carefully planned protection and reaction sequences, chemists can leverage the molecule's orthogonal reactivity to construct complex, high-value compounds for applications ranging from drug discovery to materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Derivatization of Methyl 2-amino-4-cyanobenzoate: A Versatile Scaffold for Advanced Synthesis

For Immediate Release

A Deep Dive into the Synthetic Potential of a Key Pharmaceutical Building Block

This technical guide offers an in-depth exploration of the derivatization potential of Methyl 2-amino-4-cyanobenzoate, a trifunctional aromatic compound that serves as a pivotal starting material in the synthesis of a wide array of complex organic molecules. With its strategically positioned amino, cyano, and methyl ester functionalities, this molecule presents a rich landscape for chemical modification, making it a highly valuable asset for researchers, medicinal chemists, and professionals in drug development and materials science. This document provides a senior application scientist's perspective on the causality behind experimental choices, self-validating protocols, and authoritative grounding in the scientific literature.

The Core Structure: A Hub of Reactivity

This compound (CAS No. 159847-83-3) is a stable, crystalline solid with a molecular weight of 176.17 g/mol .[1] Its true value lies in the differential reactivity of its three primary functional groups, which can be selectively targeted to build molecular complexity. The electron-donating amino group activates the aromatic ring for electrophilic substitution and serves as a primary nucleophile. The electron-withdrawing cyano and methyl ester groups, in contrast, deactivate the ring towards electrophiles but provide sites for nucleophilic attack and a variety of transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 176.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 159847-83-3 | PubChem[1] |

| SMILES | COC(=O)C1=C(C=C(C=C1)N)C#N | PubChem[1] |

Derivatization of the Amino Group: A Gateway to Amides and Heterocycles

The primary amino group is arguably the most versatile handle for derivatization. Its nucleophilicity allows for a wide range of reactions, most notably acylation to form amides, which are precursors to a vast number of bioactive compounds.

N-Acylation: Building Blocks for Bioactive Scaffolds

The conversion of the amino group to an amide is a fundamental transformation that not only protects the amine but also introduces a new vector for molecular diversity. A common and efficient method for N-acylation is the reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Causality of Experimental Choice: The selection of pyridine as both a base and a solvent in the acylation with pivaloyl chloride is a strategic choice.[2][3] Pyridine is a moderately weak base, sufficient to scavenge the generated HCl without promoting unwanted side reactions. Its ability to dissolve the starting material and the acylating agent ensures a homogeneous reaction mixture, leading to a cleaner and more efficient conversion. The reaction is conducted at 0°C to control the exothermicity of the acylation reaction and minimize potential side reactions.

Experimental Protocol: N-Pivaloylation of this compound [2][3]

-

Dissolve this compound (776 mg, 4.4 mmol) in pyridine (6 mL) in a suitable reaction vessel.

-

Cool the clear, red solution to 0°C using an ice bath.

-

Add pivaloyl chloride (637 mg, 5.29 mmol) dropwise to the cooled solution. A precipitate will form.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 2 hours.

-

Upon completion, dilute the reaction mixture with 1 M aqueous hydrochloric acid.

-

Extract the product into a mixture of ethyl acetate and 2-methyltetrahydrofuran (2x).

-

Combine the organic layers and wash sequentially with water, 2 M aqueous sodium carbonate solution, and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Triturate the residue in ethyl acetate to afford the purified N-pivaloylated product.

Caption: N-Acylation of the amino group.

Transformations of the Cyano Group: Unlocking New Functionalities

The nitrile functionality is a versatile precursor to several important chemical groups, including primary amines and carboxylic acids. These transformations significantly expand the synthetic utility of the this compound core.

Nitrile Reduction to a Primary Amine

The reduction of the cyano group to a primary amine introduces a new nucleophilic center and a flexible linker, which is highly desirable in drug design for probing interactions with biological targets. Catalytic hydrogenation is a common and effective method for this transformation.

Causality of Experimental Choice: A patent for the synthesis of 2-amino-4-(aminomethyl)benzoate hydrochloride from 2-nitro-4-cyanomethylbenzoate demonstrates the simultaneous reduction of both a nitro and a cyano group using catalytic hydrogenation.[4] This suggests that the cyano group of this compound can be selectively reduced in the presence of the amino and ester groups under similar conditions. The use of a catalyst like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas is a standard and effective method for nitrile reduction. The acidic conditions (dilute HCl) serve to protonate the resulting amine, preventing potential side reactions and facilitating its isolation as a hydrochloride salt.

Projected Experimental Protocol: Reduction of the Cyano Group

-

Charge a hydrogenation vessel with this compound, a suitable solvent such as methanol or dilute hydrochloric acid, and a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Pd/C or Raney Nickel).

-

Pressurize the vessel with hydrogen gas (typically 0.5-3.5 MPa).[4]

-

Stir the reaction mixture at a controlled temperature (e.g., 10-60°C) until the reaction is complete, as monitored by an appropriate analytical technique.[4]

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

-

If the reaction was performed in an acidic medium, concentrate the filtrate to obtain the hydrochloride salt of the product. If not, the product can be isolated by evaporation of the solvent and purified by standard methods.

Caption: Reduction of the cyano group.

Modification of the Methyl Ester: Tuning Properties and Enabling Further Reactions

The methyl ester group offers opportunities for hydrolysis to the corresponding carboxylic acid or transesterification to other esters. These transformations are crucial for altering the solubility and pharmacokinetic properties of the molecule and for enabling subsequent coupling reactions.

Ester Hydrolysis to Carboxylic Acid

Hydrolysis of the methyl ester to the carboxylic acid is a key step in the synthesis of many derivatives, as the carboxylic acid can be activated for amide bond formation or other coupling reactions.

Causality of Experimental Choice: Base-catalyzed hydrolysis using an alkali metal hydroxide like sodium hydroxide or potassium hydroxide is a standard and efficient method for the saponification of methyl esters. The reaction is typically carried out in a mixture of water and a co-solvent like methanol or ethanol to ensure the solubility of the starting material. The progress of the reaction can be easily monitored by the disappearance of the starting material. Acidification of the reaction mixture after completion protonates the carboxylate salt to yield the free carboxylic acid.

Projected Experimental Protocol: Hydrolysis of the Methyl Ester

-

Dissolve this compound in a mixture of methanol and water.

-

Add a stoichiometric amount of an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with a suitable acid (e.g., HCl) to a pH of approximately 3-4.

-

The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried.

Caption: Hydrolysis of the methyl ester.

Applications in the Synthesis of Bioactive Molecules

The true power of this compound lies in its application as a versatile precursor for the synthesis of a wide range of biologically active molecules, particularly heterocyclic compounds.

Synthesis of Quinazoline Derivatives: A Privileged Scaffold

Anthranilic acid derivatives are well-established precursors for the synthesis of quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] this compound can serve as a key starting material for the synthesis of various substituted quinazolines. For instance, reaction with formamide can lead to the formation of a 4-aminoquinazoline core, which is a key structural motif in many kinase inhibitors.

Precursor for Autotaxin Inhibitors

Patents have disclosed the use of this compound in the synthesis of potent inhibitors of autotaxin (ATX).[2][3][7] ATX is an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes, including cancer and fibrosis.[3][7] The N-acylated derivative of this compound serves as a key intermediate in the multi-step synthesis of these inhibitors.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. The strategic positioning of its amino, cyano, and methyl ester groups allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. This guide has outlined the key derivatization strategies for each functional group, providing both the rationale behind the experimental choices and detailed protocols. The demonstrated applications in the synthesis of bioactive quinazolines and autotaxin inhibitors underscore the significance of this compound in modern drug discovery and medicinal chemistry. As research continues to uncover new synthetic methodologies and biological targets, the derivatization potential of this compound is poised to be further exploited in the development of novel therapeutics and functional materials.

References

- 1. Methyl 4-amino-2-cyanobenzoate | C9H8N2O2 | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

- 5. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2-amino-4-cyanobenzoate in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

As a Senior Application Scientist, it is my observation that the trajectory of modern drug discovery is often defined by the strategic selection of molecular scaffolds. These core structures serve as the foundation upon which potency, selectivity, and favorable pharmacokinetic properties are built. Among the vast arsenal of chemical building blocks, Methyl 2-amino-4-cyanobenzoate has emerged as a particularly versatile and powerful intermediate. Its unique arrangement of functional groups—an ortho-amino ester and a para-cyano group—offers a pre-engineered platform for the efficient construction of complex heterocyclic systems, most notably quinolines, which are a cornerstone of kinase inhibitor development.

This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying chemical logic and strategic considerations that make it a valuable asset in medicinal chemistry. We will examine its synthesis, its pivotal role in the construction of privileged pharmacological scaffolds, and the specific functions of its constituent moieties in molecular recognition and biological activity.

I. Physicochemical Properties and Synthetic Strategy

A molecule's utility begins with its fundamental properties and accessibility. This compound is a stable solid at room temperature, possessing a molecular formula of C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol .[1][2]

| Property | Value | Source |

| CAS Number | 159847-83-3 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1][2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | Solid | - |

Proposed Synthesis Protocol: A Self-Validating Approach

While numerous suppliers offer this reagent, understanding its synthesis is crucial for troubleshooting and process development. A robust and scalable synthesis can be logically derived from established chemical principles, typically involving a multi-step sequence starting from a readily available substituted toluene or benzoic acid. The most common approach involves the reduction of a nitro group precursor, a method well-documented for analogous compounds.[3][4]

Step 1: Nitration of 4-cyanobenzoic acid The synthesis would logically begin with the regioselective nitration of 4-cyanobenzoic acid. The cyano and carboxylic acid groups are both deactivating and meta-directing. However, under forcing conditions, nitration can be achieved.

Step 2: Esterification The resulting 4-cyano-2-nitrobenzoic acid is then esterified to the methyl ester. This step is critical as it protects the carboxylic acid and sets up the ester functionality of the final product.

Step 3: Reduction of the Nitro Group The key transformation is the selective reduction of the nitro group to an amine. This is a standard procedure in organic synthesis, often accomplished with high yield and selectivity using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[4]

Exemplary Protocol: Catalytic Hydrogenation

-

Dissolution: Dissolve methyl 4-cyano-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a pressure-rated hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (typically 3-4 MPa).[5] The reaction is then stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

This proposed synthesis follows a validated and reliable pathway, ensuring high purity and yield, which are prerequisites for its use in subsequent, often complex, medicinal chemistry campaigns.

II. The Chemical Logic: A Scaffold Primed for Heterocycle Synthesis

The strategic value of this compound lies in the specific arrangement of its functional groups, which facilitates the construction of fused heterocyclic rings through reactions like the Friedländer Annulation .[6][7]

The ortho-amino ester functionality is a classic precursor for this reaction. The nucleophilic amine and the adjacent electrophilic carbon (activated by the ester) provide the necessary components to react with a molecule containing a ketone adjacent to an active methylene group, leading to the formation of a quinoline ring.[6][8]

Caption: The Friedländer Annulation workflow using this compound.

This reaction is exceptionally powerful in drug discovery because it allows for the rapid generation of molecular diversity. By varying the ketone component, a wide array of substituted quinolines can be synthesized and screened for biological activity, enabling extensive Structure-Activity Relationship (SAR) studies.[9][10]

III. The Role of the Cyano Group: More Than a Simple Substituent

The para-cyano group is not a passive spectator in this molecular framework; it plays a crucial and multifaceted role in shaping the pharmacological profile of the resulting derivatives.

-

Electronic Modulation: As a potent electron-withdrawing group, the nitrile functionality significantly influences the electronic properties of the aromatic ring. This can alter the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and its ability to participate in key interactions with biological targets.[11]

-

Bioisosteric Replacement: In drug design, the cyano group is frequently employed as a bioisostere for other functional groups, such as halogens (e.g., chlorine, bromine) or even a hydroxyl group.[12][13] This allows chemists to fine-tune properties like lipophilicity, metabolic stability, and target engagement without drastically altering the molecule's core geometry. Its ability to act as a hydrogen bond acceptor is a key feature in mimicking the interactions of other polar groups.[11]

-

Metabolic Blocker: A cyano group can serve as a metabolic blocker. By occupying a position that might otherwise be susceptible to oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), it can enhance the metabolic stability and prolong the half-life of a drug candidate.

Caption: Key roles of the cyano moiety in medicinal chemistry.

IV. Application in Kinase Inhibitor Discovery: A Case Study

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[14] The quinoline scaffold, readily accessible from this compound, is a "privileged structure" in the design of kinase inhibitors.

A prime example can be seen in the development of inhibitors targeting kinases in the MAPK signaling pathway, such as MEK and Src, or receptor tyrosine kinases like EGFR.[15] The general structure of many Type II kinase inhibitors involves a heterocyclic core (like quinoline) that occupies the ATP-binding site.

Caption: Inhibition of the MAPK pathway by a quinoline-based inhibitor derived from this compound.

The derivatives synthesized from this compound are ideally suited for this role. The quinoline core provides the necessary steric bulk and aromatic character to interact with the hinge region of the kinase active site, while the cyano group can form crucial hydrogen bonds or other polar interactions. The variability introduced by the ketone in the Friedländer synthesis allows for the exploration of different pockets within the ATP-binding site, enabling the optimization of both potency and selectivity.

V. Conclusion

This compound is far more than a simple chemical intermediate. It is a strategically designed building block that provides a direct and efficient route to privileged heterocyclic scaffolds. Its value in medicinal chemistry is derived from:

-

Synthetic Tractability: A logical and scalable synthetic route ensures its availability.

-